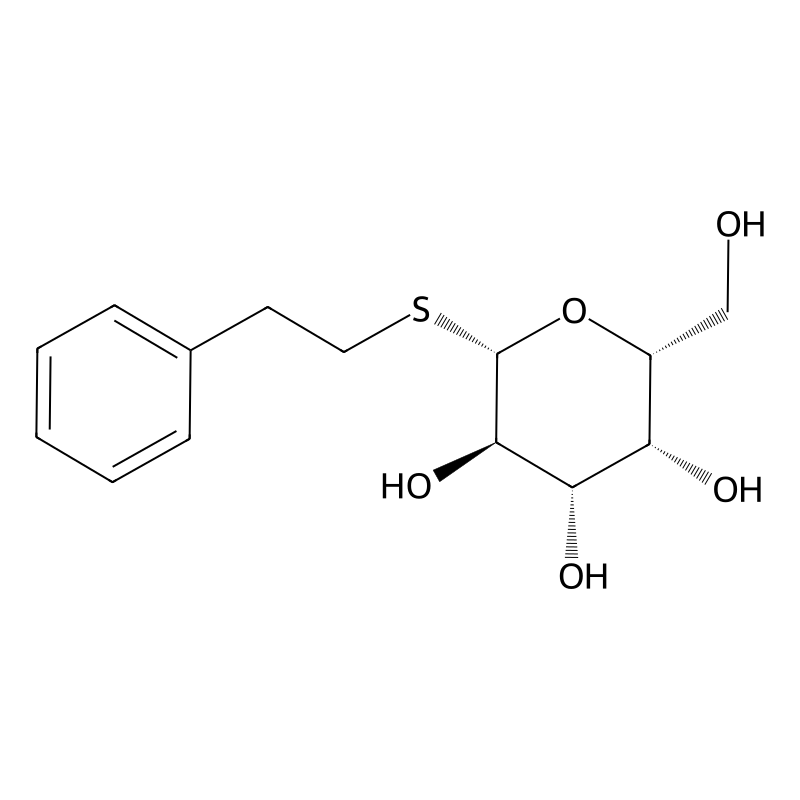

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibitor of β-Galactosidase Enzyme

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside (PETG) is a well-established inhibitor of the enzyme β-galactosidase (β-gal). β-gal is a widely used reporter enzyme in various biological studies, particularly in studying gene expression and protein-protein interactions []. PETG acts by competitively binding to the active site of β-gal, preventing the enzyme from cleaving its natural substrate, lactose []. This property makes PETG a valuable tool for:

- Studying β-galactosidase activity: By measuring the remaining β-gal activity in the presence of PETG compared to a control without the inhibitor, researchers can assess the functionality and expression levels of β-gal [].

- Differentiating β-galactosidase from other glycosidases: Since PETG specifically inhibits β-gal, it can be used to distinguish the activity of β-gal from other enzymes that cleave similar substrates, such as α-galactosidase [].

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is a thio-galactoside compound characterized by its unique structure that includes a phenylethyl group attached to a thio-galactopyranoside backbone. The molecular formula for this compound is C₁₄H₂₀O₅S, and it exists as a hemihydrate in crystalline form, featuring two organic molecules and a solvent water molecule in its asymmetric unit . The compound exhibits a slightly distorted chair conformation in its hexapyranosyl rings, which is significant for its biochemical interactions .

As mentioned earlier, PETG acts as a competitive inhibitor of β-galactosidase. Due to its structural similarity to galactose, PETG can bind to the enzyme's active site. However, the presence of the sulfur atom prevents the enzyme from performing its normal catalytic activity of breaking the glycosidic bond in galactose-containing substrates []. This inhibition allows researchers to control β-galactosidase activity and study its role in various cellular processes.

This compound primarily functions as an inhibitor of β-galactosidase, an enzyme responsible for hydrolyzing β-D-galactosides. The inhibition occurs through the binding of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside to the active site of the enzyme, disrupting its catalytic activity. This interaction can be described in two main steps:

- Galactosylation: The enzyme binds to the substrate, forming a covalent bond.

- Degalactosylation: The bond is broken, releasing the product and regenerating the enzyme .

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside has shown significant biological activity, particularly as an inhibitor of β-galactosidase. This inhibition affects various metabolic pathways, including lactose metabolism in organisms like Escherichia coli and potentially influencing gene expression related to the lac operon . Additionally, studies have indicated moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease, suggesting broader implications in pharmacological applications .

The synthesis of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside typically involves the following steps:

- Starting Materials: The reaction begins with 1-thio-2,3,4,6-tetra-O-acetyl-β-D-galactopyranose.

- Reagents: 1-bromo-2-phenylethane and triethylamine are added to facilitate the reaction.

- Procedure: The mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography.

- Purification: The resulting product is purified through column chromatography to yield 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside .

The primary application of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside lies in biochemical research, particularly in studies involving β-galactosidase activity. It serves as a valuable tool for investigating lactose metabolism and gene expression regulation. Furthermore, its potential therapeutic effects against Trypanosoma cruzi highlight its relevance in medicinal chemistry .

Research indicates that 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside interacts primarily with β-galactosidase through non-covalent interactions at the enzyme's active site. This interaction alters the enzyme's conformation and inhibits its activity effectively. Studies have shown that this compound can modulate cellular processes by affecting signaling pathways linked to β-galactosidase activity .

Several compounds share structural similarities with 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Galactose | A simple sugar that serves as a building block for more complex carbohydrates | Fundamental monosaccharide involved in metabolism |

| Lactose | A disaccharide composed of glucose and galactose | Primary sugar found in milk |

| Isopropyl β-D-thiogalactoside | A thio-galactoside used similarly as an inhibitor of β-galactosidase | Commonly used in molecular biology applications |

| 4-Methylumbelliferyl β-D-galactopyranoside | A fluorogenic substrate for β-galactosidase assays | Used extensively for enzyme activity assays |

The uniqueness of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside lies in its specific inhibitory action on β-galactosidase while also exhibiting moderate anti-parasitic properties against Trypanosoma cruzi, distinguishing it from other similar compounds that may not possess this dual functionality .

Regioselective glycosylation represents a fundamental challenge in carbohydrate chemistry, particularly for thioglycoside compounds such as 2-phenylethyl 1-thio-beta-D-galactopyranoside [24]. The development of effective regioselective strategies has become increasingly important for controlling the site of glycosidic bond formation while maintaining stereochemical integrity [25].

Modern regioselective approaches rely heavily on the differential reactivity of hydroxyl groups within carbohydrate acceptors [26]. The inherent nucleophilicity differences between primary and secondary hydroxyl groups provide the foundation for selective functionalization [27]. For galactopyranoside derivatives, the equatorial orientation of the 3-hydroxyl group typically exhibits enhanced reactivity compared to the axial 4-hydroxyl position, enabling preferential 1→3 linkage formation [25].

Contemporary methodologies employ transition state stabilizing interactions to achieve regioselectivity [27]. Cation-lone pair interactions between positively charged catalysts and alkoxy groups of substrates have emerged as powerful directing elements [27]. These interactions facilitate selective acylation or glycosylation at specific positions through conformational control and electronic activation [27].

The application of hydrogen bonding networks has proven particularly effective for directing regioselectivity in 1,2-diol systems [26]. Neighboring protecting groups capable of forming hydrogen bonds with target hydroxyl groups significantly enhance selectivity by stabilizing specific transition state geometries [26]. This approach has demonstrated considerable success in galactose-based acceptors where strategic placement of hydrogen bond donors can direct glycosylation to desired positions [26].

Advanced computational approaches, including Fukui index calculations, have provided theoretical frameworks for predicting regioselectivity patterns [25] [30]. These methodologies evaluate the electronic properties of different hydroxyl groups, allowing for rational design of selective glycosylation reactions [30]. The combination of experimental screening with computational predictions has accelerated the development of highly selective glycosylation protocols [24] [30].

| Regioselectivity Factor | Selectivity Range | Primary Application |

|---|---|---|

| Steric hindrance | 80-95% | Secondary alcohol differentiation |

| Electronic effects | 70-90% | Primary vs secondary selectivity |

| Hydrogen bonding | 85-98% | 1,2-diol systems |

| Conformational control | 75-92% | Multi-hydroxyl substrates |

Enzymatic vs. Chemical Synthesis Pathways

The synthesis of 2-phenylethyl 1-thio-beta-D-galactopyranoside can be approached through both enzymatic and chemical methodologies, each offering distinct advantages and limitations [1] [2]. Enzymatic glycosylation has emerged as a powerful alternative to traditional chemical synthesis due to its inherent stereoselectivity and mild reaction conditions [1] [2].

Enzymatic synthesis pathways primarily utilize Leloir-type glycosyltransferases, which demonstrate exceptional regioselectivity and stereospecificity in glycosidic bond formation [1] [3]. These enzymes incorporate unprotected sugar precursors and avoid complex protection-deprotection schemes that characterize chemical synthesis [1] [3]. Glycosyltransferases from the Leloir pathway utilize eight different nucleotide mono- or diphosphates as donor substrates, including uridine diphosphate galactose for galactosyl transfer reactions [1].

The mechanistic differences between inverting and retaining glycosyltransferases provide control over anomeric configuration [4]. Inverting glycosyltransferases proceed through a direct displacement mechanism involving enzymatic base catalysis and Lewis acid activation of the departing phosphate group [4]. This mechanism ensures predictable stereochemical outcomes for beta-galactopyranoside formation [4].

Chemical synthesis pathways offer greater flexibility in substrate scope and reaction conditions but require extensive protecting group manipulations [2] [7]. Traditional chemical glycosylation relies on the activation of glycosyl donors through various leaving groups, including trichloroacetimidates, thioglycosides, and halides [2] [7]. The stereochemical outcome depends on the nature of protecting groups and reaction conditions rather than enzymatic specificity [2].

One-pot multienzyme systems have revolutionized enzymatic carbohydrate synthesis by combining sugar nucleotide biosynthesis with glycosyltransferase-catalyzed reactions [39] [40]. These systems enable the synthesis of complex oligosaccharides from simple monosaccharides and acceptors without intermediate purification steps [39] [42]. The development of simplified one-pot multienzyme protocols has made enzymatic synthesis more accessible for preparative-scale applications [40] [42].

Chemoenzymatic approaches combine the advantages of both methodologies by integrating chemical versatility with enzymatic selectivity [7] [45]. These hybrid strategies allow for the introduction of non-natural modifications while maintaining the stereochemical control provided by enzymatic catalysis [7] [45]. The substrate promiscuity of engineered enzymes has expanded the scope of chemoenzymatic synthesis to include modified substrates and novel glycosidic linkages [40] [45].

| Synthesis Method | Stereoselectivity | Reaction Conditions | Substrate Scope | Scalability |

|---|---|---|---|---|

| Enzymatic | >95% | Mild (pH 7-8, 37°C) | Limited to natural | Moderate |

| Chemical | 60-90% | Variable | Broad | High |

| Chemoenzymatic | >90% | Mild to moderate | Expanded | High |

Protection-Deprotection Schemes for β-Anomer Control

The stereoselective synthesis of beta-anomeric thioglycosides requires sophisticated protection-deprotection strategies that control both the formation and retention of the desired anomeric configuration [8] [10]. Protection group selection profoundly influences the reactivity and stereochemical outcome of glycosylation reactions beyond simple functional group masking [8] [11].

Participating protecting groups at the 2-position play a crucial role in directing 1,2-trans glycosidic bond formation [12] [29]. Acyl protecting groups, particularly acetyl and benzoyl esters, provide anchimeric assistance through neighboring group participation, reliably producing 1,2-trans glycosides [12] [29]. The mechanism involves formation of a cyclic intermediate that blocks one face of the glycosyl cation, ensuring stereospecific nucleophile approach [12] [29].

Non-participating protecting groups at the 2-position allow for alternative stereochemical control mechanisms [11] [12]. Ether-type protecting groups, including benzyl and methyl ethers, do not provide neighboring group assistance, enabling access to 1,2-cis glycosidic linkages under appropriate conditions [11] [12]. The choice between participating and non-participating groups determines the stereochemical pathway available for glycoside formation [11] [12].

Conformationally restricting protecting groups have emerged as powerful tools for stereochemical control [8] [11]. Benzylidene acetals spanning the 4,6-positions influence the conformation of the pyranose ring and subsequently affect the stereochemical outcome of glycosylation [8] [11]. These cyclic protecting groups can destabilize specific oxacarbenium ion conformations, favoring alternative stereochemical pathways [8] [11].

The 3,4-bis-acetal protecting system has demonstrated effectiveness in promoting beta-selective glucosylation reactions [8]. This conformational constraint system shows superior beta-selectivity compared to electronically disarmed alternatives, highlighting the importance of conformational factors over electronic effects [8]. The mechanism involves destabilization of alpha-selective oxacarbenium ion conformations through steric interactions [8].

Advanced protection strategies employ traceless linkers and photolabile protecting groups for automated synthesis applications [23]. These methodologies enable solid-phase oligosaccharide synthesis with simplified purification protocols [23]. Photolabile linkers allow for the preparation of carbohydrates with free reducing ends without affecting the stereochemical integrity of the glycosidic bonds [23].

| Protecting Group Type | Anomeric Control | Mechanism | Selectivity Range |

|---|---|---|---|

| 2-O-Acyl (participating) | 1,2-trans | Neighboring group participation | >95% |

| 2-O-Benzyl (non-participating) | Variable | Solvent/additive dependent | 60-85% |

| 4,6-Benzylidene | Context dependent | Conformational restriction | 70-90% |

| 3,4-Bis-acetal | Beta-selective | Conformational destabilization | 80-92% |

The optimization of protection-deprotection sequences requires careful consideration of reaction conditions and mechanistic pathways [13] [14]. Pre-activation protocols have demonstrated concentration-dependent stereoselectivity, with higher concentrations generally leading to erosion of 1,2-trans selectivity due to competing bimolecular pathways [29]. Understanding these mechanistic details enables rational optimization of reaction conditions for improved stereochemical control [29].

Combinatorial Library Development for Structure-Activity Studies

The development of combinatorial libraries for carbohydrate-based compounds has gained significant attention for structure-activity relationship studies [15] [21]. Solid-phase oligosaccharide synthesis provides a platform for generating diverse glycan libraries with systematic structural variations [15] [16] [17].

Automated glycan assembly has emerged as a powerful approach for combinatorial library generation [19] [23]. Modern synthesizers enable computer-controlled reagent delivery and reaction monitoring, facilitating the preparation of complex polysaccharides with unprecedented length and complexity [19]. Recent advances have demonstrated the synthesis of polysaccharides containing over 1,000 sugar units with more than 4,000 stereogenic centers [19].

The development of novel linker systems has enhanced the compatibility of solid-phase synthesis with diverse glycosylation conditions [16] [17]. Traceless photolabile linkers enable the preparation of oligosaccharides with free reducing ends, expanding the utility of solid-phase methods [23]. These linkers maintain chemical stability throughout the synthesis while allowing for efficient product release under mild photolytic conditions [23].

Microarray technologies have revolutionized the screening and characterization of carbohydrate libraries [20]. Carbohydrate microarrays enable parallel analysis of multiple glycan structures for binding interactions with proteins, enzymes, and other biological targets [20]. The miniaturized format reduces material requirements while increasing throughput for structure-activity studies [20].

Fluorous-tag assisted purification has simplified the isolation of library members from complex reaction mixtures [39]. Oligoethylene glycol-linked fluorous tags provide optimal compatibility with enzymatic glycosylation reactions while enabling efficient product purification using fluorous solid-phase extraction cartridges [39]. This approach combines high-yield synthesis with streamlined purification protocols [39].

The integration of one-pot multienzyme systems with library generation strategies has expanded access to diverse glycan structures [40] [41]. Stepwise one-pot multienzyme protocols enable the systematic construction of oligosaccharide libraries through sequential enzymatic transformations [41]. The development of enzymatic assembly synthetic maps provides blueprints for rational library design [41].

| Library Generation Method | Throughput | Structural Diversity | Purification Efficiency |

|---|---|---|---|

| Solid-phase synthesis | High | Moderate | Excellent |

| Solution-phase OPME | Moderate | High | Good |

| Microarray fabrication | Very high | Moderate | Not applicable |

| Automated assembly | High | Very high | Excellent |

Diversity-oriented synthesis strategies have been applied to carbohydrate scaffold modifications [21]. These approaches utilize monosaccharides as central scaffolds for the attachment of diverse functional groups, creating libraries with enhanced structural complexity [21]. The combination of chemical and enzymatic transformations enables access to both natural and non-natural glycan derivatives [21].

The application of combinatorial chemistry principles to aminoglycoside antibiotics and glycopeptide derivatives has demonstrated the potential for discovering novel bioactive compounds [21]. These libraries provide platforms for identifying improved therapeutic agents with enhanced selectivity and reduced toxicity profiles [21]. The systematic variation of glycan structures enables detailed structure-activity relationship studies [21].

Quality control and characterization of combinatorial libraries require robust analytical methodologies [20] [21]. High-performance liquid chromatography coupled with mass spectrometry provides essential tools for library validation and purity assessment [20]. Nuclear magnetic resonance spectroscopy enables structural confirmation of selected library members [20].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types